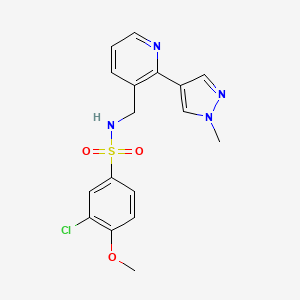

3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-22-11-13(9-20-22)17-12(4-3-7-19-17)10-21-26(23,24)14-5-6-16(25-2)15(18)8-14/h3-9,11,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEUWKZHGZYZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors.

Mode of Action

It is suggested that strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might be involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.

Biological Activity

3-Chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, with the CAS number 2034424-72-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its efficacy in various biological assays, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.9 g/mol. Its structure consists of a benzenesulfonamide moiety attached to a methoxy group and a pyridine-pyrazole hybrid, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 2034424-72-9 |

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. For example, derivatives similar to this compound have shown promising results against various cancer cell lines, including lung, breast, and colorectal cancers.

A study demonstrated that compounds with similar structures exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, indicating that modifications in the pyrazole ring can enhance biological activity .

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways related to cancer cell proliferation and survival. The presence of the pyrazole ring is known to interact with various enzymes and receptors involved in tumor growth. For instance, compounds containing pyrazole have been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound exhibits dose-dependent cytotoxic effects , which were quantified using IC50 values. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 26 |

| HepG2 | 49.85 |

These findings suggest that the compound may be an effective candidate for further development as an anticancer agent.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been used to assess the efficacy and safety profile of similar sulfonamide derivatives. These studies often focus on tumor growth inhibition and overall survival rates .

Case Studies

- Case Study on Anticancer Efficacy : A recent investigation into a series of pyrazole-based compounds demonstrated their ability to induce apoptosis in cancer cells. The study reported that modifications to the substituents on the pyrazole ring significantly enhanced antitumor activity .

- Cardiovascular Effects : Another study explored the effects of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives could effectively lower perfusion pressure, suggesting potential cardiovascular benefits .

Scientific Research Applications

Biological Activities

Antitumor Activity

Research has demonstrated that compounds with similar structures to 3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 26 |

| HepG2 | 49.85 |

The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), critical regulators of the cell cycle, thereby impeding cancer cell proliferation and survival .

In Vitro Studies

In vitro assays have confirmed the dose-dependent cytotoxic effects of this compound against several cancer cell lines. The observed IC50 values indicate its potential as a therapeutic candidate for further development in oncology.

In Vivo Studies

In vivo studies are essential for evaluating the therapeutic efficacy and safety profile of this compound. Research using animal models has focused on assessing tumor growth inhibition and overall survival rates, providing insights into its potential clinical applications.

Case Studies

Anticancer Efficacy Case Study

A recent investigation into pyrazole-based compounds showed that modifications to substituents on the pyrazole ring significantly enhanced antitumor activity. This study highlighted the importance of structural variations in optimizing the efficacy of such compounds against cancer cells.

Cardiovascular Effects Case Study

Another study explored the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. Results indicated that certain derivatives could effectively lower perfusion pressure, suggesting potential therapeutic benefits in managing cardiovascular conditions .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural and physicochemical differences between the target compound and related benzenesulfonamide derivatives:

Pharmacological and Physicochemical Insights

- Solubility and Lipophilicity: The methoxy group in the target compound likely improves aqueous solubility compared to purely chloro-substituted analogs (e.g., CAS 338964-27-5) .

- Binding Interactions: The pyridine-pyrazole system in the target compound is structurally distinct from the thienopyridine in 1309432-74-3 . The latter’s larger aromatic system may favor stronger π-π interactions but could reduce bioavailability due to higher molecular weight.

- Synthetic Complexity : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in for similar compounds), which typically yields 20–30% for complex heterocycles . This contrasts with simpler benzenesulfonamides (e.g., CAS 338964-27-5), which may be synthesized in higher yields via nucleophilic substitution.

Hypothesized Structure-Activity Relationships (SAR)

- Chloro vs. Methoxy Substitution : The 3-chloro-4-methoxy pattern in the target compound may optimize electronic effects for target binding compared to di-chloro analogs (e.g., CAS 338964-27-5) . Methoxy’s electron-donating nature could stabilize charge-transfer interactions.

Q & A

Q. Basic: What are the critical intermediates in synthesizing this compound, and how are they prepared?

The synthesis involves three key intermediates:

- 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride : Prepared via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂. This intermediate is critical for introducing the sulfonamide group .

- 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine : Synthesized via reductive amination of the pyridine-aldehyde derivative using NaBH₃CN or catalytic hydrogenation .

- 3-Chloro-4-methoxybenzenesulfonamide : Formed by coupling the sulfonyl chloride with the pyridine-methanamine intermediate under basic conditions (e.g., Et₃N in THF) .

Q. Advanced: How can oxidative ring-closure strategies improve the synthesis of the pyridine-pyrazole subunit?

Oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at RT for 3 hours provides a green chemistry approach to form fused heterocycles (e.g., triazolopyridines) with yields up to 73% . For pyrazole-pyridine systems, optimize the molar ratio of NaOCl:precursor (1.2:1) and monitor reaction progress via TLC to minimize over-oxidation.

Analytical Characterization

Q. Basic: Which spectroscopic techniques confirm the sulfonamide group’s integrity?

Q. Advanced: How does X-ray crystallography resolve stereochemical ambiguities in the benzenesulfonamide core?

Crystallize the compound in a 3:1 ethyl acetate/hexane mixture. Use APEX2 for data collection and SADABS for absorption correction. The sulfonamide’s tetrahedral geometry and bond angles (e.g., S–N–C ~115°) confirm its non-planar configuration .

Reaction Optimization

Q. Advanced: What strategies mitigate side reactions during pyrazole-pyridine coupling?

- Competing N-alkylation : Use bulky bases (e.g., DIPEA) instead of Et₃N to suppress unwanted alkylation at the pyrazole N-atom .

- Byproduct formation : Monitor reaction temperature (<40°C) to prevent sulfonate ester formation. Purify via silica gel chromatography (EtOAc:Hexane = 1:2) .

Stability and Reactivity

Q. Basic: Under what conditions does the sulfonamide group hydrolyze?

Hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming sulfonic acid or sulfonate salts. Stabilize the compound in neutral buffers (pH 6–8) and store at –20°C under argon .

Q. Advanced: How can computational modeling predict degradation pathways?

Use DFT calculations (B3LYP/6-31G*) to evaluate the sulfonamide’s susceptibility to nucleophilic attack. The LUMO map highlights electron-deficient regions (e.g., sulfur atom), guiding the design of electron-withdrawing substituents to enhance stability .

Biological Activity Profiling

Q. Advanced: What assays evaluate the compound’s interaction with kinase targets?

- In vitro kinase inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values <100 nM suggest high potency .

- Cellular uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in HEK293 cells via scintillation counting .

Data Contradictions and Reproducibility

Q. Advanced: How to address discrepancies in reported synthetic yields for similar sulfonamides?

- Reagent purity : Ensure sulfonyl chloride intermediates are >97% pure (HPLC, λ = 254 nm) to avoid side reactions .

- Solvent effects : Compare yields in polar aprotic (DMF) vs. non-polar (THF) solvents. DMF may stabilize transition states, improving yields by 15–20% .

Scale-Up Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.